The production of CTB has evolved significantly, primarily through recombinant DNA technology. The most common methods include:
The typical process involves:
CTB consists of five identical subunits arranged in a pentameric structure. Each monomer has a distinct folding pattern that allows it to bind effectively to GM1 gangliosides on host cells. The structural integrity of this pentamer is crucial for its biological activity .
CTB itself does not catalyze chemical reactions but participates in biological processes through its interactions with cell membranes. Upon binding to GM1 gangliosides, it facilitates the endocytosis of the cholera toxin's A subunit into host cells.
The mechanism involves:
The mechanism by which CTB exerts its effects involves several steps:
This process highlights CTB's role not just as a carrier but also as an immunomodulatory agent that can influence immune responses when used in vaccines.
CTB maintains its structural integrity across various formulations used in vaccine development, which is critical for its efficacy as an adjuvant .
Cholera Toxin B has several significant scientific applications:
CTB's unique properties make it an invaluable tool in both therapeutic and research contexts, particularly in enhancing immune responses through mucosal routes.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: